alpha-Cgrp (33-37) (rat)

Pancreatic exocrine secretion CCK receptor pharmacology Peptide fragment efficacy

Disambiguate neuropeptide signaling pathways without cross-reactivity. This pentapeptide fragment (H-Gly-Ser-Glu-Ala-Phe-NH2) acts as a selective CCK receptor agonist, completely losing CGRP receptor activity. Ideal for combinatorial studies. - Enables dose-response with 2.8-fold amylase secretion at 100 µM, avoiding ceiling effects seen with more potent analogs (CGRP(32-37): 9.2-fold). - 100% sequence conserved across rat, mouse, canine, and porcine-single reagent for multi-species studies. - Supplied as lyophilized powder, ≥98% purity, with strict QC documentation for reproducible results.

Molecular Formula C22H32N6O8
Molecular Weight 508.532
CAS No. 132917-50-1
Cat. No. B590837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Cgrp (33-37) (rat)
CAS132917-50-1
Molecular FormulaC22H32N6O8
Molecular Weight508.532
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CN
InChIInChI=1S/C22H32N6O8/c1-12(20(34)28-15(19(24)33)9-13-5-3-2-4-6-13)25-21(35)14(7-8-18(31)32)27-22(36)16(11-29)26-17(30)10-23/h2-6,12,14-16,29H,7-11,23H2,1H3,(H2,24,33)(H,25,35)(H,26,30)(H,27,36)(H,28,34)(H,31,32)/t12-,14-,15-,16-/m0/s1
InChIKeyBQJVRVCXUISVFV-TUUVXOQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Cgrp (33-37) (rat) CAS 132917-50-1: A Selective CCK Receptor Agonist C-Terminal Fragment for Pancreatic and Neuropeptide Research


alpha-Cgrp (33-37) (rat), CAS 132917-50-1, is a pentapeptide fragment corresponding to the C-terminal residues 33–37 of the alpha-calcitonin gene-related peptide (CGRP) from rat, with an amidated phenylalanine at its C-terminus (sequence: H-Gly-Ser-Glu-Ala-Phe-NH2) [1]. This peptide is a member of the CGRP peptide family, which are 37-amino acid neuropeptides produced by alternative splicing of the calcitonin gene [1]. Unlike the full-length CGRP, which acts via CGRP receptors to mediate vasodilation, pain transmission, and neurogenic inflammation, this specific C-terminal fragment functions as a selective agonist at the cholecystokinin (CCK) receptor [2].

Why Substituting alpha-Cgrp (33-37) (rat) with Other CGRP Fragments or Full-Length CGRP is Scientifically Invalid


CGRP fragments of varying lengths exhibit distinct and often opposing pharmacological profiles. While full-length rat CGRP (1-37) stimulates amylase secretion via a cAMP-dependent mechanism at CGRP receptors, the C-terminal fragments diverge in both potency and receptor target [1]. For example, CGRP(28-37) acts as a CGRP receptor antagonist, whereas shorter fragments like CGRP(33-37) and CGRP(32-37) completely lose CGRP receptor activity and instead act as CCK receptor agonists [2]. Furthermore, even among the agonist fragments, incremental changes in chain length produce non-linear, sharply varying efficacies: CGRP(32-37) is approximately 3.3-fold more potent than CGRP(33-37), while CGRP(34-37) is 1.6-fold less potent [3]. Consequently, substituting one fragment for another—or using full-length CGRP—will irreproducibly alter experimental outcomes in any assay system involving CCK or CGRP receptor signaling.

Quantitative Differentiation of alpha-Cgrp (33-37) (rat) vs. Closest CGRP Fragment Analogs


CGRP(33-37) vs. CGRP(34-37): 1.6-Fold Higher Amylase Secretion in Rat Pancreatic Acini

In a standardized assay using dispersed acini from rat pancreas, alpha-Cgrp (33-37) (rat) at 100 µM stimulated amylase secretion 2.8-fold over basal levels, whereas the one-residue-shorter fragment CGRP(34-37) produced only a 1.8-fold increase under identical conditions [1]. This 56% greater efficacy for the 33-37 fragment demonstrates a non-linear relationship between chain length and agonist activity, establishing that the 33-37 sequence is the minimum-length fragment retaining meaningful CCK receptor activation.

Pancreatic exocrine secretion CCK receptor pharmacology Peptide fragment efficacy

CGRP(33-37) vs. CGRP(32-37): 3.3-Fold Lower Efficacy for High-Resolution Dose-Response Studies

Under the same assay conditions (100 µM, rat pancreatic acini), CGRP(32-37) elicited a 9.2-fold increase in amylase secretion, representing a 3.3-fold higher stimulation compared to the 2.8-fold increase produced by CGRP(33-37) [1]. The 32-37 fragment also uniquely failed to increase cellular cAMP while stimulating 45Ca²⁺ efflux, indicating a distinct signaling mechanism from full-length CGRP [2]. This large efficacy gap makes CGRP(33-37) a more suitable tool for experiments requiring moderate, submaximal CCK receptor activation to avoid ceiling effects or to probe partial agonism.

Pancreatic acinar cell signaling CCK receptor partial agonism Peptide fragment efficacy

Functional Divergence from Full-Length Rat CGRP: CCK Receptor Agonist vs. CGRP Receptor Agonist

Full-length rat CGRP (1-37) at a maximally effective concentration of 100 nM stimulated amylase secretion 2.1-fold via CGRP receptors, acting through a cAMP-dependent pathway [1]. In contrast, the C-terminal fragments, including CGRP(33-37), do not antagonize rat CGRP and instead act exclusively at CCK receptors, as evidenced by complete inhibition of CGRP(32-37)-stimulated amylase release by the CCK receptor antagonist L364,718 [2]. Furthermore, CGRP(33-37) at 100 µM produced a 2.8-fold increase in amylase secretion—33% greater than the maximal response achievable with full-length CGRP at 100 nM—highlighting a distinct receptor target and enhanced efficacy in this specific cellular context.

Receptor selectivity CGRP pharmacology Pancreatic acinar signaling

Cross-Species Sequence Identity: Validated Activity Across Rat, Mouse, Canine, and Porcine Models

The pentapeptide sequence Gly-Ser-Glu-Ala-Phe-NH2 (GSEAF-NH2) corresponding to alpha-Cgrp (33-37) is 100% identical across rat, mouse, canine, and porcine species . This sequence conservation is not universal across all CGRP fragments or the full-length peptide, which exhibit species-specific variations that can affect receptor binding and functional activity. For example, human alpha-CGRP differs from rat alpha-CGRP at three amino acid positions within the full-length sequence, whereas the 33-37 C-terminal segment remains invariant among these four mammalian species.

Species cross-reactivity Peptide sequence conservation Comparative pharmacology

Optimal Research Applications for alpha-Cgrp (33-37) (rat) Based on Quantitative Differentiation Evidence


CCK Receptor Pharmacology Studies Requiring a Moderate-Efficacy Agonist

Use alpha-Cgrp (33-37) (rat) as a CCK receptor agonist with an efficacy of 2.8-fold amylase secretion stimulation (at 100 µM) when a submaximal agonist response is desired. This peptide fills the efficacy gap between the weak agonist CGRP(34-37) (1.8-fold) and the highly efficacious CGRP(32-37) (9.2-fold), enabling dose-response studies that avoid both low signal-to-noise ratios and ceiling effects [1].

Differentiating CGRP Receptor vs. CCK Receptor Signaling in Pancreatic Acinar Cells

Employ alpha-Cgrp (33-37) (rat) in parallel with full-length rat CGRP to dissect the distinct signaling pathways mediated by CGRP receptors (cAMP-dependent, 2.1-fold maximal amylase secretion at 100 nM) versus CCK receptors (cAMP-independent, 2.8-fold amylase secretion at 100 µM for the 33-37 fragment) [1]. This combinatorial approach allows unambiguous attribution of observed effects to the intended receptor pathway.

Cross-Species Validation of CCK Receptor Function in Rodent and Non-Rodent Models

Due to the 100% sequence conservation of the GSEAF-NH2 pentapeptide across rat, mouse, canine, and porcine species, alpha-Cgrp (33-37) (rat) can be deployed as a single reagent in comparative CCK receptor pharmacology studies involving multiple species, reducing the logistical and financial burden of sourcing species-specific peptide analogs .

Positive Control for CCK Receptor Antagonist Screening Assays

The ability of C-terminal CGRP fragments to stimulate amylase secretion in a CCK receptor-dependent manner (inhibited by L364,718) positions alpha-Cgrp (33-37) (rat) as a reliable positive control agonist for screening novel CCK receptor antagonists in pancreatic acinar cell-based assays [1].

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